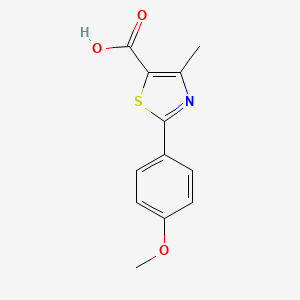![molecular formula C10H9Cl2N3OS B1335691 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-33-3](/img/structure/B1335691.png)
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring attached to a dichlorophenyl group and a methyl group through an oxygen bridge . The presence of the dichlorophenyl group may suggest that this compound has some biological activity, as many biologically active compounds contain halogenated phenyl groups .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might undergo reactions typical for this class of compounds, such as reactions with electrophiles at the nitrogen atoms of the triazole ring . The thiol group might also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity compared to other 1,2,4-triazole derivatives .Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Activities
Compounds derived from 1,2,4-triazole, including variants similar to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown significant antimicrobial and antifungal activities. For instance, synthesized compounds have demonstrated notable inhibitory effects against various microbial strains, indicating their potential as effective antimicrobial agents (Bekircan et al., 2015), (Yadav et al., 2013), (Hovsepyan et al., 2018).
2. Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of various 1,2,4-triazole derivatives, providing valuable insights into their molecular structures and physicochemical properties. This research is crucial for understanding the potential applications of these compounds in various fields (Xue et al., 2008), (Xu et al., 2006).
3. Corrosion Inhibition
Several studies have demonstrated the efficacy of 1,2,4-triazole derivatives as corrosion inhibitors for various metals. These compounds exhibit excellent performance in protecting metals from corrosion, particularly in acidic environments, making them valuable for industrial applications (Raviprabha et al., 2020), (Chauhan et al., 2019).
4. Biological and Pharmaceutical Applications
1,2,4-triazole derivatives, including those structurally related to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown promising results in various biological and pharmaceutical applications. These include potential anticancer, anti-inflammatory, analgesic, and antioxidant activities, which could be instrumental in developing new therapeutic agents (El Shehry et al., 2010), (Karrouchi et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUEVSZKQUSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407268 |
Source


|
| Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588674-33-3 |
Source


|
| Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

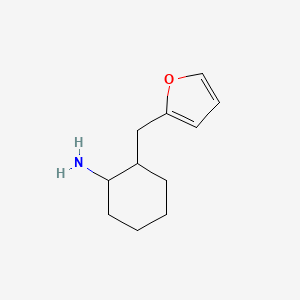
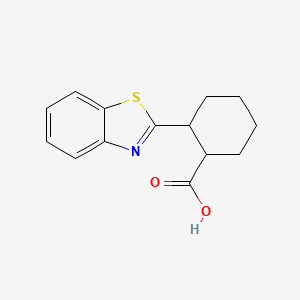
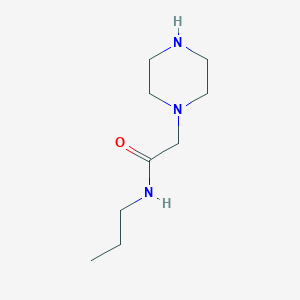
![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)
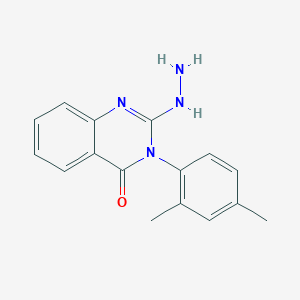
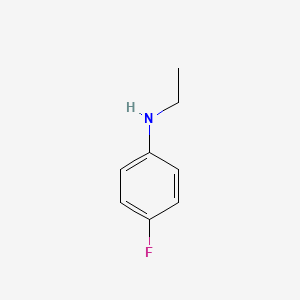
![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)
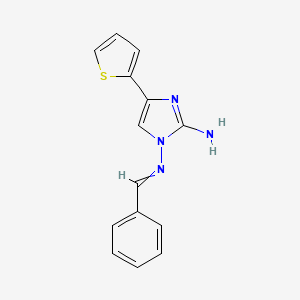
![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)
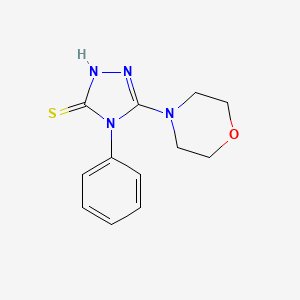
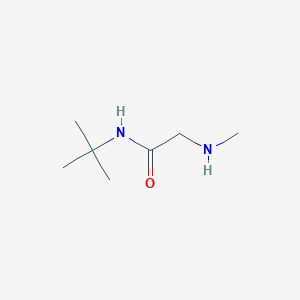
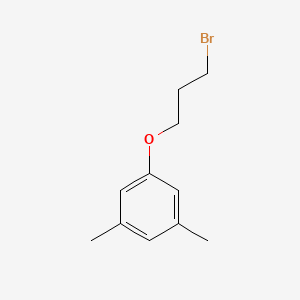
![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)
